Cas no 1805102-34-4 (2-Bromo-6-(trifluoromethyl)isonicotinonitrile)

2-Bromo-6-(trifluoromethyl)isonicotinonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-(trifluoromethyl)isonicotinonitrile
- FCH3611865
- AX8330637
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- インチ: 1S/C7H2BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H
- InChIKey: NABOAORUQYLTFI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C#N)=CC(C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- トポロジー分子極性表面積: 36.7
2-Bromo-6-(trifluoromethyl)isonicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029013411-250mg |
2-Bromo-6-(trifluoromethyl)isonicotinonitrile |
1805102-34-4 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029013411-1g |
2-Bromo-6-(trifluoromethyl)isonicotinonitrile |
1805102-34-4 | 95% | 1g |
$3,010.80 | 2022-04-01 |
2-Bromo-6-(trifluoromethyl)isonicotinonitrile 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
2-Bromo-6-(trifluoromethyl)isonicotinonitrileに関する追加情報
Introduction to 2-Bromo-6-(trifluoromethyl)isonicotinonitrile (CAS No. 1805102-34-4) in Modern Chemical Biology and Medicinal Chemistry
2-Bromo-6-(trifluoromethyl)isonicotinonitrile, identified by its CAS number 1805102-34-4, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound, featuring a bromine substituent at the 2-position and a trifluoromethyl group at the 6-position of an isonicotinonitrile core, exhibits promising characteristics for further derivatization and application in drug discovery and molecular research.
The isonicotinonitrile scaffold, a derivative of pyridine, is well-documented for its versatility in medicinal chemistry. Its core structure serves as a privileged scaffold in the design of bioactive molecules, particularly in the development of inhibitors targeting bacterial enzymes such as nicotinamide adenine dinucleotide (NADH) dehydrogenase. The introduction of halogen atoms, such as bromine, and electron-withdrawing groups like trifluoromethyl, enhances the compound's reactivity and binding affinity, making it an attractive candidate for further structural optimization.
Recent advancements in the field have highlighted the utility of halogenated isonicotinonitriles in medicinal chemistry. For instance, studies have demonstrated that compounds incorporating bromine atoms exhibit improved metabolic stability and enhanced binding interactions with biological targets. The trifluoromethyl group, known for its ability to increase lipophilicity and binding affinity, further contributes to the compound's potential as a pharmacophore. These features make 2-Bromo-6-(trifluoromethyl)isonicotinonitrile a valuable intermediate for synthesizing novel therapeutic agents.
In the realm of chemical biology, this compound has been explored for its role in modulating enzyme activity and interacting with biological pathways. Researchers have leveraged its structural features to develop inhibitors targeting bacterial enzymes involved in energy metabolism. Such inhibitors are particularly relevant in the context of antibiotic resistance, where alternative therapeutic strategies are urgently needed. The bromine substituent provides a handle for further chemical modifications, enabling the synthesis of analogues with tailored properties.
One notable application of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile is in the development of kinase inhibitors. Kinases are a class of enzymes essential for cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The electron-withdrawing nature of the nitrile group and the presence of halogen atoms enhance the compound's ability to interact with the active sites of kinases, making it a promising scaffold for drug development.
The compound's potential extends beyond kinase inhibition. Emerging research suggests its utility in developing antiviral agents. The isonicotinonitrile core is structurally similar to nicotinic acid derivatives, which have been explored for their antiviral properties. By incorporating halogenated substituents, researchers can fine-tune the compound's interactions with viral enzymes, leading to more effective antiviral drugs. Additionally, the bromine atom provides a site for post-synthetic modifications, allowing for further optimization of antiviral activity.
The synthesis of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile involves multi-step organic transformations. Typically, it begins with the bromination of an appropriate precursor followed by trifluoromethylation at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds. For instance, transition-metal-catalyzed reactions have been employed to achieve selective functionalization at multiple positions within the molecule. These advances not only improve yield but also reduce waste, aligning with green chemistry principles.
The compound's reactivity also makes it useful in material science applications. Halogenated pyridines are known to exhibit interesting electronic properties due to their ability to participate in π-stacking interactions and hydrogen bonding. These properties make them suitable candidates for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). By tuning the substituents on the isonicotinonitrile core, researchers can modulate these interactions and develop materials with tailored functionalities.
In conclusion, 2-Bromo-6-(trifluoromethyl)isonicotinonitrile (CAS No. 1805102-34-4) represents a versatile building block with significant potential across multiple domains of chemical biology and medicinal chemistry. Its unique structural features enable diverse applications ranging from drug discovery to material science. As research continues to uncover new synthetic strategies and applications for halogenated heterocycles, this compound is poised to play an increasingly important role in advancing scientific understanding and technological innovation.
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